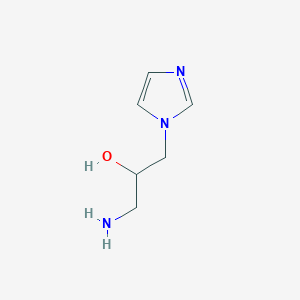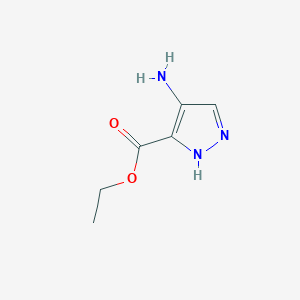
1-Amino-3-(1H-imidazol-1-YL)propan-2-OL
Descripción general
Descripción
“1-Amino-3-(1H-imidazol-1-YL)propan-2-OL” is also known as “1-(3-Aminopropyl)imidazole”. It is a compound used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
The synthesis of “this compound” involves the use of aqueous ammonia and propylene oxide . It is also used in the synthesis of pH-sensitive polyaspartamide derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C6H11N3 . The InChI Key is KDHWOCLBMVSZPG-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .Physical and Chemical Properties Analysis
The compound is a clear colorless to pale yellow liquid . It is fully miscible in water . The refractive index is 1.5170-1.5210 at 20°C .Aplicaciones Científicas De Investigación
Synthesis and Properties of Protic Hydroxylic Ionic Liquids
1-Amino-3-(1H-imidazol-1-YL)propan-2-OL has been utilized in the synthesis of protic hydroxylic ionic liquids with nitrogenous centers of variable basicity. These ionic liquids exhibit rapid proton migration between basic centers and demonstrate high conductivity and low glass transition temperatures, suggesting potential applications in electrochemistry and materials science (Shevchenko et al., 2017).
Antifungal Activity of Isoxazoles and Dihydroisoxazoles
Research involving this compound includes the synthesis of isoxazoles and dihydroisoxazoles with significant antifungal activity. These compounds have shown efficacy against various strains of Candida and Aspergillus, indicating their potential in developing new antifungal therapies (Chevreuil et al., 2007).
Corrosion Inhibition in Mild Steel
The compound has been incorporated into amino acid-based corrosion inhibitors, demonstrating high efficiency in protecting mild steel surfaces. The inhibitors show promising results in electrochemical studies, making them relevant in industrial applications to prevent metal corrosion (Srivastava et al., 2017).
Synthesis of Benzimidazoimidazoles
This compound has been used in novel synthetic approaches for creating functionalized benzimidazoimidazoles, which have potential applications in pharmaceutical and organic chemistry (Veltri et al., 2018).
Synthesis of Benzimidazoles as Anticancer Agents
This compound has been involved in synthesizing benzimidazoles with a nucleus of oxadiazole, showing significant in vitro anticancer activity. This suggests its potential in developing new anticancer drugs (Rashid et al., 2012).
Novel Imidazolium Zwitterions as Corrosion Inhibitors
The chemical properties of this compound allow its use in developing novel imidazolium zwitterions. These zwitterions serve as effective corrosion inhibitors, especially in steel applications, due to their ability to form a protective film on metal surfaces (Srivastava et al., 2017).
Safety and Hazards
Direcciones Futuras
The compound is used in the synthesis of pH-sensitive polyaspartamide derivatives and the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction . These applications suggest potential future directions in the development of pH-sensitive materials for various applications.
Mecanismo De Acción
Target of Action
The primary target of 1-Amino-3-(1H-imidazol-1-YL)propan-2-OL, an imidazole-containing compound, is the cytochrome P450-dependent 14α-lanosterol demethylase . This enzyme plays a crucial role in the synthesis of sterols in fungi .
Mode of Action
The compound inhibits the synthesis of sterols in fungi by binding to the heme cofactor of the cytochrome CYP51 . This inhibition disrupts the normal functioning of the fungi, leading to their eventual death .
Biochemical Pathways
The compound affects the sterol synthesis pathway in fungi. By inhibiting the 14α-lanosterol demethylase, it prevents the conversion of lanosterol to ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its absence disrupts the integrity and function of the cell membrane .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility in water and other polar solvents . This could potentially improve its absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing its bioavailability .
Result of Action
The compound’s action results in the disruption of the fungal cell membrane due to the lack of ergosterol . This leads to the leakage of intracellular components and eventually, the death of the fungi .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored under dry inert gas
Análisis Bioquímico
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and properties of the imidazole compound.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1-amino-3-imidazol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-3-6(10)4-9-2-1-8-5-9/h1-2,5-6,10H,3-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLIJMUJLJBZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-60-9 | |
| Record name | 1-amino-3-(1H-imidazol-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















amine](/img/structure/B3213560.png)
